molecular formula C7H9NO3 B12867734 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone

1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone

Cat. No.: B12867734
M. Wt: 155.15 g/mol
InChI Key: OXNVDPOYMYBSDA-UHFFFAOYSA-N
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Description

1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their diverse biological activities and therapeutic potential .

Preparation Methods

The synthesis of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone can be achieved through several routes. One common method involves the cyclization of appropriate precursors under mild conditions. For instance, the reaction of (Z)-2-alkynone O-methyl oxime with a gold catalyst can yield fluoroisoxazoles . Industrial production methods often focus on optimizing reaction conditions to maximize yield and purity, employing catalysts and specific reaction environments to facilitate the process .

Chemical Reactions Analysis

1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized isoxazole derivatives .

Scientific Research Applications

1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone is a compound that belongs to the isoxazole family, which has garnered attention for its diverse biological activities. Isoxazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Synthesis and Structure

The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. The structure of this compound can be characterized by its isoxazole ring, which contributes to its biological properties. The methoxymethyl group at position 3 is crucial for enhancing the compound's solubility and reactivity.

Anti-inflammatory Activity

Isoxazole derivatives have been extensively studied for their anti-inflammatory properties. In particular, compounds with structural similarities to this compound have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, a study highlighted that certain isoxazole derivatives exhibited significant COX-2 inhibitory activity with IC50 values in the low micromolar range, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Research has demonstrated that isoxazole derivatives can induce apoptosis in cancer cells. A case study involving novel isoxazole compounds reported that specific derivatives exhibited cytotoxic effects against human promyelocytic leukemia cell lines (HL-60). The study revealed that these compounds could alter the expression levels of apoptosis-related genes such as Bcl-2 and p21WAF-1, suggesting mechanisms through which they exert their anticancer effects .

CompoundIC50 (μM)Mechanism of Action
Isoxazole (3)86Induces apoptosis and cell cycle arrest
Isoxazole (6)755Primarily through cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results against both bacterial and fungal strains. For example, a series of synthesized benzofuran-isoxazole hybrids demonstrated high activity against multiple pathogens, with structure–activity relationship studies indicating that electron-donating groups enhance antimicrobial activity .

Study on COX Inhibition

A systematic evaluation of several isoxazole derivatives revealed that compounds with specific substitutions exhibited potent COX-2 inhibition. The most effective compounds had IC50 values ranging from 0.04 to 0.48 μM for COX-2, demonstrating their potential as anti-inflammatory agents .

Cytotoxic Effects on Cancer Cells

In a detailed investigation of cytotoxicity, it was found that certain isoxazoles significantly reduced cell viability in HL-60 cells. The results indicated that these compounds could trigger apoptotic pathways, further supporting their potential as anticancer agents .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1-[3-(methoxymethyl)-1,2-oxazol-5-yl]ethanone

InChI

InChI=1S/C7H9NO3/c1-5(9)7-3-6(4-10-2)8-11-7/h3H,4H2,1-2H3

InChI Key

OXNVDPOYMYBSDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NO1)COC

Origin of Product

United States

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